Cas no 1835-11-6 (1-(4-Benzyloxy-3-methoxyphenyl)ethanone)

1-(4-Benzyloxy-3-methoxyphenyl)ethanone is a substituted acetophenone derivative featuring a benzyloxy and methoxy functional group on the aromatic ring. This compound is of interest in organic synthesis and pharmaceutical research due to its versatile reactivity, particularly as an intermediate in the preparation of more complex molecules. The presence of electron-donating substituents enhances its utility in electrophilic aromatic substitution and other functionalization reactions. Its well-defined structure and stability make it suitable for use in fine chemical applications, including the development of bioactive compounds. The product is typically characterized by high purity, ensuring consistent performance in synthetic workflows.
1-(4-Benzyloxy-3-methoxyphenyl)ethanone structure
1835-11-6 structure
商品名:1-(4-Benzyloxy-3-methoxyphenyl)ethanone
CAS番号:1835-11-6
MF:C16H16O3
メガワット:256.2964
MDL:MFCD00017326
CID:146141
PubChem ID:99215

1-(4-Benzyloxy-3-methoxyphenyl)ethanone 化学的及び物理的性質

名前と識別子

    • 1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone
    • 4'-Benzyloxy-3'-methoxyacetophenone
    • 1-(3-methoxy-4-phenylmethoxyphenyl)ethanone
    • 1-(4-Benzyloxy-3-methoxyphenyl)ethanone
    • 4-BENZYLOXY-3-METHOXYACETOPHENONE
    • Ethanone,1-[3-methoxy-4-(phenylmethoxy)phenyl]-
    • 1-(4-BENZYLOXY-3-METHOXY-PHENYL)-ETHANONE
    • 3-methoxy-4-benzyloxyacetophenone
    • 4′-Benzyloxy-3′-methoxyacetophenone
    • acetovanillone
    • O-benzyl acetovanillone
    • Acetophenone, 4'-(benzyloxy)-3'-methoxy-
    • 1-(3-Methoxy-4-(phenylmethoxy)phenyl)ethanone
    • 1-[4-(Benzyloxy)-3-methoxyphenyl]ethanone
    • HRUAWSQBQLYDKH-UHFFFAOYSA-N
    • 1-[4-(benzyloxy)-3-methoxyphenyl]ethan-1-one
    • Ethanone, 1-(3-methoxy-4-(phenylmethoxy)phenyl)-
    • Ethanone, 1-[3-methoxy-4-(phenylmethoxy)phenyl]-
    • MFCD00017326
    • FT-0617654
    • A812788
    • 1-[4-(Benzyloxy)-3-methoxyphenyl]ethanone #
    • CHEMBL3278087
    • GS-4500
    • J-503201
    • NSC-201234
    • DTXSID20171428
    • CS-W012563
    • 1-(4-benzyloxy-3-methoxy-phenyl)ethanone;1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone
    • 4-08-00-01817 (Beilstein Handbook Reference)
    • NSC201234
    • AB01237
    • 4-Bromo-2,5-dimethylphenylboronicacid
    • NSC 201234
    • BRN 1885776
    • AKOS000181559
    • SCHEMBL340620
    • 1835-11-6
    • WNL24ZK4PM
    • STK785189
    • 1-[3-Methoxy-4-(phenylmethoxy)phenyl]ethanone; 4'-(Benzyloxy)-3'-methoxy-acetophenone; Acetovanillone benzyl ether; NSC 201234;
    • MDL: MFCD00017326
    • インチ: 1S/C16H16O3/c1-12(17)14-8-9-15(16(10-14)18-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3
    • InChIKey: HRUAWSQBQLYDKH-UHFFFAOYSA-N
    • ほほえんだ: O(C([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H])C1C([H])=C([H])C(C(C([H])([H])[H])=O)=C([H])C=1OC([H])([H])[H]
    • BRN: 1885776

計算された属性

  • せいみつぶんしりょう: 256.11000
  • どういたいしつりょう: 256.109944368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 284
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 35.5
  • ひょうめんでんか: 0
  • 互変異性体の数: 2

じっけんとくせい

  • 色と性状: ふん
  • ゆうかいてん: 85-87°C
  • ふってん: 396.5°C at 760 mmHg
  • PSA: 35.53000
  • LogP: 3.47680
  • ようかいせい: 不溶性

1-(4-Benzyloxy-3-methoxyphenyl)ethanone セキュリティ情報

  • 危害声明: H302-H315-H319-H335
  • セキュリティの説明: S22
  • RTECS番号:AM5966000
  • ちょぞうじょうけん:Sealed in dry,Room Temperature
  • セキュリティ用語:S22;S24/25

1-(4-Benzyloxy-3-methoxyphenyl)ethanone 税関データ

  • 税関コード:2914509090
  • 税関データ:

    中国税関コード:

    2914509090

    概要:

    2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、用、アセトン申告包装

    要約:

    HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%

1-(4-Benzyloxy-3-methoxyphenyl)ethanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
Y1289638-25g
Ethanone, 1-[3-methoxy-4-(phenylmethoxy)phenyl]-
1835-11-6 98%
25g
$105 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1024241-10g
1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone
1835-11-6 98%
10g
¥212.00 2023-11-21
TRC
B286545-2g
1-(4-Benzyloxy-3-methoxyphenyl)ethanone
1835-11-6
2g
$ 178.00 2023-04-18
abcr
AB178543-5 g
4'-Benzyloxy-3'-methoxyacetophenone; 96%
1835-11-6
5g
€159.00 2022-03-04
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1024241-1g
1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone
1835-11-6 98%
1g
¥54 2023-04-15
TRC
B286545-1g
1-(4-Benzyloxy-3-methoxyphenyl)ethanone
1835-11-6
1g
$ 95.00 2022-06-07
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R000730-1g
1-(4-Benzyloxy-3-methoxyphenyl)ethanone
1835-11-6 98%
1g
¥29 2024-05-25
eNovation Chemicals LLC
D508187-25g
1-(4-(Benzyloxy)-3-Methoxyphenyl)ethanone
1835-11-6 97%
25g
$180 2024-05-24
Fluorochem
078215-25g
1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone
1835-11-6 95%
25g
£369.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1024241-5g
1-(4-(Benzyloxy)-3-methoxyphenyl)ethanone
1835-11-6 98%
5g
¥112.00 2023-11-21

1-(4-Benzyloxy-3-methoxyphenyl)ethanone 合成方法

1-(4-Benzyloxy-3-methoxyphenyl)ethanone 関連文献

1-(4-Benzyloxy-3-methoxyphenyl)ethanoneに関する追加情報

Recent Advances in the Study of 1-(4-Benzyloxy-3-methoxyphenyl)ethanone (CAS: 1835-11-6) in Chemical Biology and Pharmaceutical Research

The compound 1-(4-Benzyloxy-3-methoxyphenyl)ethanone (CAS: 1835-11-6) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its benzyloxy and methoxy substituents, serves as a key intermediate in the synthesis of various bioactive compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The unique chemical structure of 1-(4-Benzyloxy-3-methoxyphenyl)ethanone allows for versatile modifications, making it a valuable scaffold for medicinal chemistry.

A 2023 study published in the Journal of Medicinal Chemistry investigated the role of 1-(4-Benzyloxy-3-methoxyphenyl)ethanone in the synthesis of novel COX-2 inhibitors. The researchers demonstrated that derivatives of this compound exhibited potent anti-inflammatory activity with reduced gastrointestinal side effects compared to traditional NSAIDs. The study highlighted the importance of the benzyloxy group in enhancing the selectivity of COX-2 inhibition, providing a promising avenue for the development of safer anti-inflammatory drugs.

In another groundbreaking study, researchers from the University of Cambridge explored the anticancer properties of 1-(4-Benzyloxy-3-methoxyphenyl)ethanone derivatives. The team synthesized a series of analogs and evaluated their efficacy against various cancer cell lines. Results indicated that certain derivatives induced apoptosis in breast cancer cells by modulating the PI3K/AKT signaling pathway. These findings were published in the journal Bioorganic & Medicinal Chemistry Letters, underscoring the potential of this compound in oncology research.

Recent advancements in synthetic methodologies have also facilitated the large-scale production of 1-(4-Benzyloxy-3-methoxyphenyl)ethanone. A 2024 report in Organic Process Research & Development detailed an optimized green chemistry approach for its synthesis, emphasizing reduced environmental impact and improved yield. This development is particularly significant for industrial applications, where scalability and sustainability are critical considerations.

Despite these promising developments, challenges remain in the clinical translation of 1-(4-Benzyloxy-3-methoxyphenyl)ethanone-based therapeutics. Issues such as bioavailability and metabolic stability need to be addressed through further structural optimization. Ongoing research is focused on improving the pharmacokinetic properties of these compounds while retaining their therapeutic efficacy.

In conclusion, 1-(4-Benzyloxy-3-methoxyphenyl)ethanone (CAS: 1835-11-6) represents a versatile and promising scaffold in chemical biology and pharmaceutical research. Recent studies have elucidated its potential in anti-inflammatory and anticancer drug development, while advancements in synthetic methodologies have enhanced its accessibility. Future research should focus on overcoming existing limitations to fully realize its therapeutic potential.

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